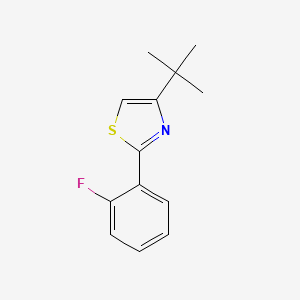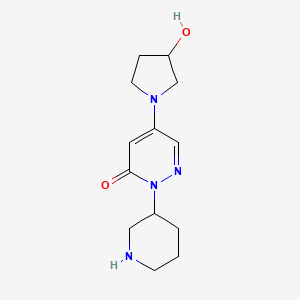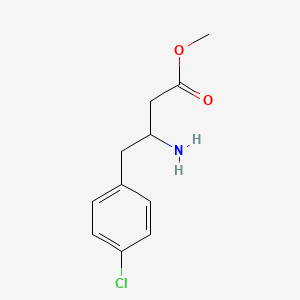
N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine typically involves the reaction of 2-fluoroaniline with 1-methyl-1H-pyrazole-3,4-diamine under specific conditions. One common method includes:
Step 1: Nitration of 2-fluoroaniline to form 2-fluoro-4-nitroaniline.
Step 2: Reduction of 2-fluoro-4-nitroaniline to 2-fluoro-4-aminophenyl.
Step 3: Coupling of 2-fluoro-4-aminophenyl with 1-methyl-1H-pyrazole-3,4-diamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes and receptors.
Biology: Employed in the study of biological pathways and mechanisms.
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Investigated for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may act as an irreversible and non-competitive inhibitor, affecting the Vmax of enzymatic reactions without altering the Km .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorinated compound with similar structural features.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities.
Uniqueness
N4-(2-Fluorophenyl)-1-methyl-1H-pyrazole-3,4-diamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H11FN4 |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
4-N-(2-fluorophenyl)-1-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C10H11FN4/c1-15-6-9(10(12)14-15)13-8-5-3-2-4-7(8)11/h2-6,13H,1H3,(H2,12,14) |
Clé InChI |
GGYKDPILEHPHAZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)N)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B13237119.png)

![2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B13237138.png)
![Tert-butyl 4-(aminomethyl)-4-[butyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13237139.png)



![2-tert-Butyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237159.png)

![Benzyl[(4-bromothiophen-3-yl)methyl]amine](/img/structure/B13237175.png)
![{5-[(Pentylamino)methyl]furan-2-yl}methanol](/img/structure/B13237176.png)
![5-(Methoxycarbonyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13237178.png)
amino}acetamide](/img/structure/B13237182.png)
![2-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13237186.png)
